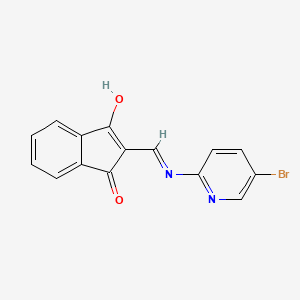
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with chlorine and methoxy groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyridine and 6-methoxypyridin-3-amine.
Sulfonamide Formation: The key step involves the formation of the sulfonamide bond. This can be achieved by reacting 2,4-dichloropyridine with 6-methoxypyridin-3-amine in the presence of a sulfonyl chloride reagent, such as chlorosulfonic acid or methanesulfonyl chloride, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux, depending on the reactivity of the starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antimicrobial agents, due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies to investigate the biological activity of sulfonamide derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It can serve as a probe to study enzyme inhibition and protein-ligand interactions, particularly those involving sulfonamide-binding proteins.
Material Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-N-(pyridin-3-yl)pyridine-3-sulfonamide: Similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2,4-Dichloro-N-(6-methylpyridin-3-yl)pyridine-3-sulfonamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and interactions with biological targets.
2,4-Dichloro-N-(6-ethoxypyridin-3-yl)pyridine-3-sulfonamide: Features an ethoxy group, which can alter its solubility and reactivity compared to the methoxy derivative.
Uniqueness
The presence of the methoxy group in 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide can enhance its solubility and influence its interactions with biological targets, making it a unique and valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-9-3-2-7(6-15-9)16-20(17,18)10-8(12)4-5-14-11(10)13/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWRTSVWNWKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
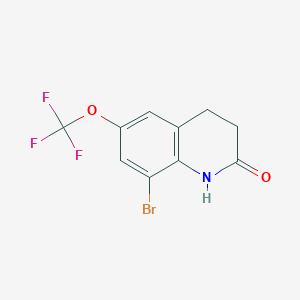
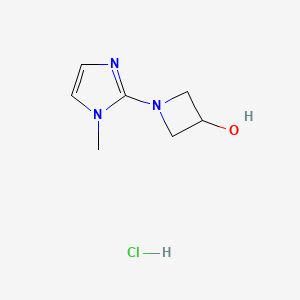
![4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide](/img/structure/B2613456.png)
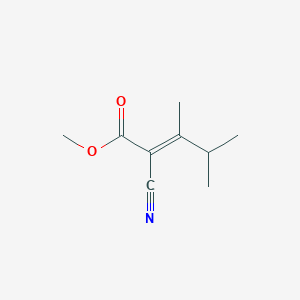

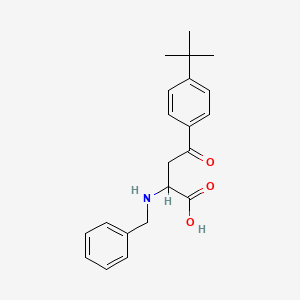
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)
![3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2613465.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

